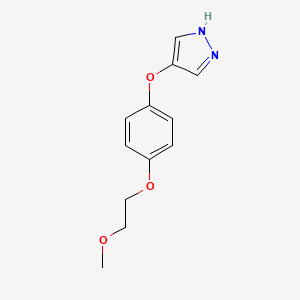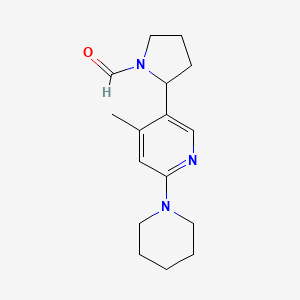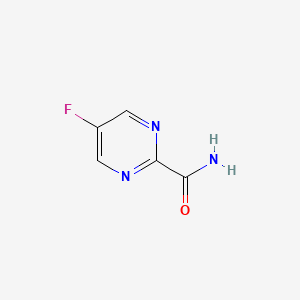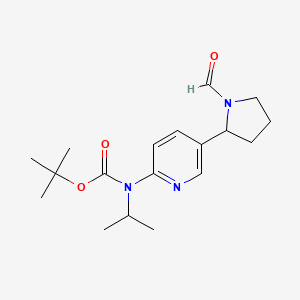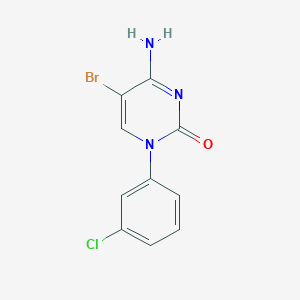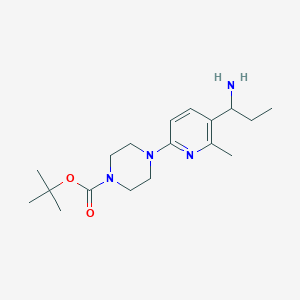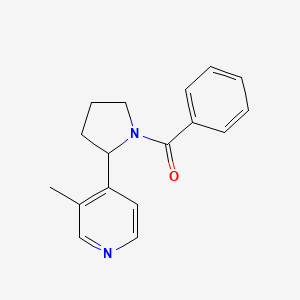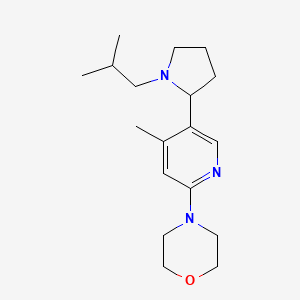
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO2. It belongs to the class of isonicotinaldehydes, which are derivatives of isonicotinic acid. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethoxy group at the third position, and an aldehyde group on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde typically involves the bromination of 3-(trifluoromethoxy)isonicotinaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted isonicotinaldehydes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinic acid.
Reduction Reactions: The major product is 2-Bromo-3-(trifluoromethoxy)isonicotinalcohol.
科学的研究の応用
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the development of probes and inhibitors for biological studies. Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological studies, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-6-iodo-3-(trifluoromethoxy)isonicotinaldehyde: Similar structure with an additional iodine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoromethyl group but lacks the isonicotinaldehyde structure.
3-(Trifluoromethoxy)isonicotinaldehyde: Lacks the bromine atom but has the trifluoromethoxy and aldehyde groups.
Uniqueness
2-Bromo-3-(trifluoromethoxy)isonicotinaldehyde is unique due to the combination of the bromine atom, trifluoromethoxy group, and aldehyde group on the isonicotinaldehyde structure. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and research applications.
特性
分子式 |
C7H3BrF3NO2 |
|---|---|
分子量 |
270.00 g/mol |
IUPAC名 |
2-bromo-3-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-5(14-7(9,10)11)4(3-13)1-2-12-6/h1-3H |
InChIキー |
OOVVUFIXZYXHTN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C=O)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


